2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951886-11-6
VCID: VC8332065
InChI: InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
SMILES: CCOC(=O)C1=CC=C(S1)CC(=C)Cl
Molecular Formula: C10H11ClO2S
Molecular Weight: 230.71 g/mol

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

CAS No.: 951886-11-6

Cat. No.: VC8332065

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene - 951886-11-6

Specification

CAS No. 951886-11-6
Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
IUPAC Name ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
Standard InChI Key XCHHYWSJLCGRAI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(S1)CC(=C)Cl
Canonical SMILES CCOC(=O)C1=CC=C(S1)CC(=C)Cl

Introduction

Chemical Identity and Structural Features

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene belongs to the class of thiophene derivatives, featuring a five-membered aromatic ring containing sulfur (thienyl group). Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.71 g/mol . The compound’s structure integrates:

  • A 2-thienyl group at position 3 of the propene chain.

  • An ethoxycarbonyl (-COOEt) substituent at the 5-position of the thienyl ring.

  • A chlorine atom at position 2 of the propene moiety.

Comparative Analysis with Structural Analogues

A closely related analogue, 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene (CAS 951886-35-4), replaces the sulfur atom in the thienyl ring with oxygen, forming a furanyl group. This substitution reduces the molecular weight to 214.64 g/mol and alters electronic properties due to oxygen’s higher electronegativity compared to sulfur .

Property2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene
CAS Number951886-11-6951886-35-4
Molecular FormulaC₁₀H₁₁ClO₂SC₁₀H₁₁ClO₃
Molecular Weight230.71 g/mol214.64 g/mol
Key SubstituentThienyl (S)Furanyl (O)

Synthesis and Industrial Manufacturing

Industrial Production

MolCore BioPharmatech manufactures this compound under ISO-certified conditions, ensuring a purity ≥97% . The process emphasizes:

  • Quality Control: Rigorous HPLC and GC-MS analysis to verify purity.

  • Scalability: Batch sizes up to 500 mmol without compromising yield .

Applications in Pharmaceutical Chemistry

Role in API Intermediate Synthesis

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene serves as a critical intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance:

  • Duloxetine Synthesis: The compound’s structural analogues are reduced to alcohols like (1S)-3-Methylamino-1-(2-thienyl)-propan-1-ol, a duloxetine precursor .

  • Antiviral Agents: Thienyl derivatives exhibit activity against RNA viruses, though specific studies on this compound are pending .

Material Science Applications

Thienyl-based compounds are precursors for heterocyclic nanographenes, which are used in organic electronics. For example, helicene-like structures derived from thienyl systems show broad UV-vis absorption (360 nm) and fluorescence maxima at 470–500 nm .

Physicochemical Properties and Stability

Thermal and Optical Properties

While direct data for 951886-11-6 is limited, analogues provide insights:

  • Boiling Point: Similar brominated thienyl-propenes boil at ~218°C , suggesting this compound’s volatility is comparable.

  • Refractive Index: Thienyl derivatives typically exhibit indices near 1.577 , influenced by the ethoxycarbonyl group’s electron-withdrawing effects.

Solubility and Reactivity

  • LogP: Estimated at 3.24 based on brominated analogues , indicating high lipid solubility.

  • Hydrolytic Stability: The ethoxycarbonyl group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to access chiral intermediates for CNS drugs.

  • Polymer Integration: Exploring its use in conductive polymers for OLEDs, leveraging thienyl’s electron-rich structure .

  • Toxicological Studies: Systematic in vitro assays to evaluate cytotoxicity and metabolic pathways.

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